molecular formula C8H8N2S B11780012 Benzo[d]thiazol-7-ylmethanamine

Benzo[d]thiazol-7-ylmethanamine

Cat. No.: B11780012
M. Wt: 164.23 g/mol
InChI Key: HKUINIISQAYJTI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-7-ylmethanamine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-7-ylmethanamine can be achieved through several methods. One common approach involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent such as bromine. This reaction typically occurs at room temperature and results in the formation of benzothiazole derivatives . Another method involves the use of electrosynthesis, which is an energy-efficient and environmentally friendly process. This method uses sodium bromide as both an electrolyte and a brominating agent in isopropyl alcohol as a solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Electrosynthesis is particularly favored in industrial settings due to its green chemistry principles and ability to produce high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-7-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-7-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-7-ylmethanamine is unique due to its specific structure, which allows it to interact with a broader range of molecular targets compared to its analogs.

Properties

IUPAC Name

1,3-benzothiazol-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUINIISQAYJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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